1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, while JAK3 is involved in immune cell signaling .
Mode of Action
This compound: interacts with its targets by inhibiting their activity . It forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . This interaction results in the inhibition of FGFRs and JAK3, thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of FGFRs and JAK3 by This compound affects several biochemical pathways. The FGFR pathway is involved in cell growth and differentiation, while the JAK-STAT pathway, where JAK3 is a key component, is crucial for immune cell signaling . The downstream effects of these pathway modulations depend on the specific cellular context.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of FGFR1 and JAK3 activity, leading to reduced cell proliferation and induced apoptosis in certain cancer cells .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare this compound . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using transition-metal-free strategies and solid-phase synthesis techniques .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Nitration and Halogenation: Nitration and halogenation reactions predominantly occur at the 3-position, although nitration at the 2-position has also been observed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogen-substituted products.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
These compounds share a similar core structure but differ in the position and nature of functional groups, which can significantly affect their chemical properties and biological activities. The unique positioning of the carboxylic acid group in this compound contributes to its distinct reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4H,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSYPYNMJNYOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)O)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726524 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913181-73-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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